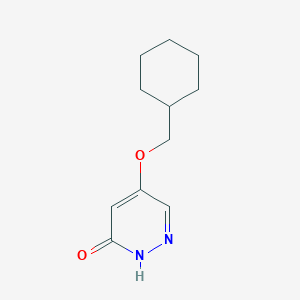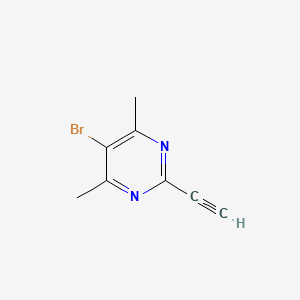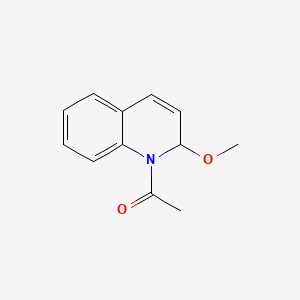
1-(2-Methoxyquinolin-1(2h)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyquinolin-1(2H)-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The methoxy group at the 2-position of the quinoline ring enhances the compound’s chemical properties, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyquinolin-1(2H)-yl)ethanone typically involves the reaction of 2-methoxyquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxyquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxyquinolin-1(2H)-yl)ethanone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets, such as tubulin. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the methoxy group enhances the compound’s binding affinity and selectivity for its target .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyquinoline: A precursor in the synthesis of 1-(2-Methoxyquinolin-1(2H)-yl)ethanone, with similar chemical properties.
Quinoline N-oxide: An oxidized derivative with distinct biological activities.
4-Methylquinoline: A structurally related compound with different substitution patterns and biological activities.
Uniqueness
This compound is unique due to the presence of the methoxy group at the 2-position, which enhances its chemical reactivity and biological activity. This substitution pattern distinguishes it from other quinoline derivatives and contributes to its potential as a therapeutic agent .
Propiedades
Número CAS |
30831-78-8 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1-(2-methoxy-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H13NO2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8,12H,1-2H3 |
Clave InChI |
DNVWXCCXMJHGAD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(C=CC2=CC=CC=C21)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




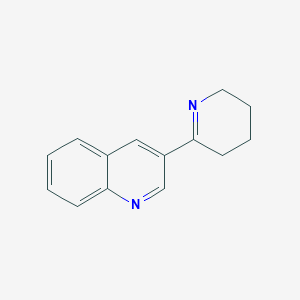
![5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11894233.png)
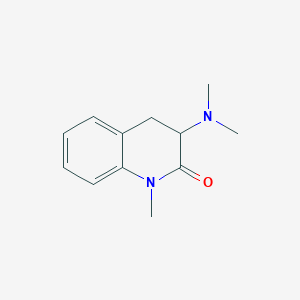

![6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11894249.png)
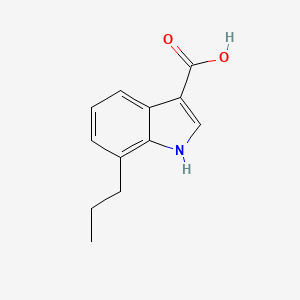
![4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11894263.png)

![(NZ)-N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11894266.png)
